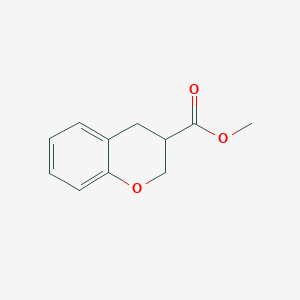![molecular formula C10H9F3O3 B1628235 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanol CAS No. 923170-94-9](/img/structure/B1628235.png)
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanol
概要
説明
科学的研究の応用
Antimicrobial Applications
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanol and its derivatives have been found to possess significant antimicrobial properties. Research has shown that compounds like tri-fluorinated chalcones synthesized from this chemical exhibit potent antibacterial and antifungal activities, making them potential candidates for antimicrobial drug development (Shinde, Adole, & Jagdale, 2021). Additionally, other derivatives have demonstrated inhibitory effects against bacteria and fungi, suggesting a broad spectrum of possible antimicrobial applications (Abbasi et al., 2016).
Cancer Research and Inhibitor Development
This compound is also being explored in cancer research. Derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety have been synthesized and evaluated for their ability to inhibit B-Raf kinase, a protein implicated in the development of certain cancers. Some of these derivatives showed potent inhibitory activities, offering a pathway for future cancer treatment research (Yang et al., 2012). Additionally, other studies have focused on developing molecules based on this structure for potential use in cancer therapy, highlighting its significance in the field of oncology (Ahn et al., 2020).
Organic Light-Emitting Diodes (OLEDs) Development
The application of this compound extends into materials science, particularly in the development of organic light-emitting diodes (OLEDs). Studies have been conducted on derivatives for their potential use in non-doped blue OLEDs. These materials exhibit significant electroluminescent properties, making them promising candidates for OLED applications (Jayabharathi et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)9(14)6-1-2-7-8(5-6)16-4-3-15-7/h1-2,5,9,14H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFYQMMKZRQMBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585379 | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanol | |
CAS RN |
923170-94-9 | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[Butyl(3-methylphenyl)amino]ethan-1-ol](/img/structure/B1628154.png)



![1-[(Oxan-2-yl)methyl]piperazine](/img/structure/B1628160.png)




![5-Acetylbenzo[d]thiazol-2(3H)-one](/img/structure/B1628166.png)

![6-Aminobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1628172.png)
